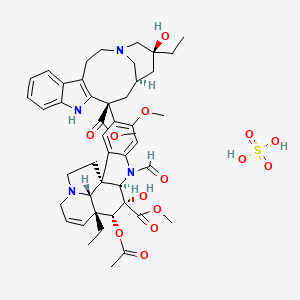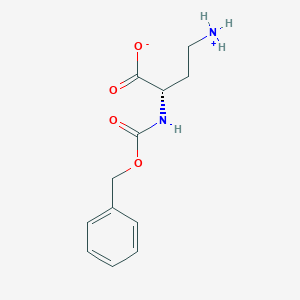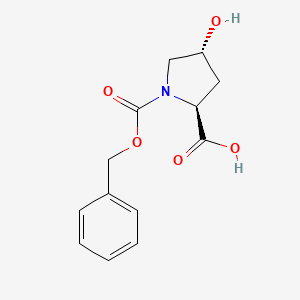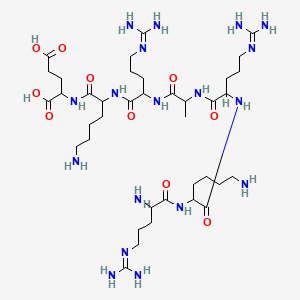
N-Acetyl-dl-penicillamine
Vue d'ensemble
Description
N-Acetyl-dl-penicillamine is a derivative of penicillamine, an amino acid metabolite of penicillin. It is known for its chelating properties, which make it useful in various medical and industrial applications. This compound is particularly notable for its ability to bind heavy metals, making it effective in treating conditions such as Wilson’s disease, where copper accumulation occurs .
Mécanisme D'action
Target of Action
N-Acetyl-dl-penicillamine is primarily a chelating agent . It targets heavy metals, particularly mercury , and binds to them, forming a complex that can be excreted from the body . This compound also inhibits the binding of methyl mercury to isolated human erythrocytes .
Mode of Action
This compound interacts with its targets by binding to them and forming a complex . It can remove 50% of methyl mercury ions from methyl mercury-loaded blood cells when used at a concentration of 1 mM . This interaction results in the reduction of the biological half-life of mercury and the decrease of mercury levels in the liver, kidney, brain, and blood .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chelation of heavy metals . By binding to heavy metals like mercury, it prevents these metals from causing toxicity within the body . The downstream effects of this pathway include the reduction of mercury levels in various organs and the increase of urinary excretion of mercury .
Pharmacokinetics
This suggests that it facilitates the excretion of mercury, thereby impacting the bioavailability of mercury within the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of mercury levels within the body . By chelating mercury, it prevents this heavy metal from exerting toxic effects on cells . It also increases the urinary excretion of mercury, further reducing the body’s overall mercury load .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known, though, that the compound’s chelating action is effective in the physiological environment of the human body .
Analyse Biochimique
Biochemical Properties
N-Acetyl-dl-penicillamine has been found to interact with various biomolecules. For instance, it inhibits the binding of methyl mercury to isolated human erythrocytes by 50% and removes 50% of methyl mercury ions from methyl mercury-loaded blood cells when used at a concentration of 1 mM . This suggests that this compound has a significant role in biochemical reactions involving heavy metals.
Cellular Effects
This compound has been shown to have effects on various types of cells. For example, it has been found to inhibit basal nerve growth factor (NGF) release from mixed glial cells . This suggests that this compound can influence cell function, including impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to heavy metals, such as copper, and facilitate their removal from the body . This is achieved through the formation of a complex between the heavy metal and this compound, which is then excreted in the urine .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used to induce pH-controlled reversible nanoparticle assembly . This process involves the interaction of this compound with the surface of metal nanoparticles, leading to changes in their stability and the formation of hydrogen bonding interactions .
Dosage Effects in Animal Models
In animal models, this compound has been used at a dose of 10-15 mg/kg orally twice daily to treat copper-associated hepatitis . This suggests that the effects of this compound can vary with different dosages, and that high doses may have toxic or adverse effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetyl-dl-penicillamine can be synthesized through the acetylation of dl-penicillamine. The process involves reacting dl-penicillamine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization from hot water .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-dl-penicillamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol form of penicillamine.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
N-Acetyl-dl-penicillamine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its role in modulating biological pathways involving metal ions.
Medicine: Used in the treatment of heavy metal poisoning and as a model compound for studying nitric oxide donors.
Industry: Employed in the synthesis of nanoparticles and as a stabilizer in various industrial processes .
Comparaison Avec Des Composés Similaires
D-Penicillamine: Another chelating agent used primarily for treating Wilson’s disease and rheumatoid arthritis.
S-Nitroso-N-acetyl-dl-penicillamine: A nitric oxide donor used in biochemical studies.
N-Acetyl-D-penicillamine: A thiol compound used as a control molecule in studies involving nitric oxide donor molecules.
Uniqueness: N-Acetyl-dl-penicillamine is unique due to its dual functionality as both a chelating agent and a nitric oxide donor. This dual functionality makes it versatile in various scientific and medical applications, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
2-acetamido-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNBCKASUFBXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870390 | |
| Record name | N-Acetyl-3-sulfanylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-53-0, 90580-84-0 | |
| Record name | N-Acetyl-3-mercaptovaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-DL-penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92752 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC28039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-3-sulfanylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-mercapto-DL-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLPENICILLAMINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WNQ1H4H9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2S)-1-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]azanium;chloride](/img/structure/B7803101.png)





![2-[[2-[[2-[[2-[[2-[2-[[2-[[6-Amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B7803171.png)



